molecular formula C9H8N2O B168031 1H-Indole-2-carboxamide CAS No. 1670-84-4

1H-Indole-2-carboxamide

Cat. No. B168031
Key on ui cas rn: 1670-84-4
M. Wt: 160.17 g/mol
InChI Key: VFHUJFBEFDVZPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06660744B1

Procedure details

A solution of 3-(4-amino-3-methoxyphenyl)-1-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine (0.500 g, 1.15 mmol) in pyridine (8 mL) at −5° C. was treated with a solution of 1H-2-indolecarbonyl chloride (0.413 g, 2.3 mmol) in dichloromethane (1 mL). The reaction mixture stirred for 20 min at −5° C. The dry ice/acetone bath was removed and the reaction mixture stirred for 18 h under nitrogen atmosphere. 1H-2-indolecarbonyl chloride (0.207 g, 1.15 mmol) was added and was stirred for an additional 2 h. Sodium hydroxide (1 N) solution (10 mL) was added and was stirred for 30 min. Organic solvent was removed under reduced pressure, and dichloromethane (25 mL) was added. The layers were partitioned, and the aqueous layer was extracted with dichloromethane. The combined organic layers were washed with water and brine, dried over magnesium sulfate, filtered, and reduced under pressure to give crude N1-(4-{4-amino-1-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-methoxyphenyl))-1H-2-indolecarboxamide. N1-(4-{4-amino-1-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-methoxyphenyl))-1H-2-indolecarboxamide was purified by flash chromatography on silica gel using 15% (methanol with 2% ammonium hydroxide) in dichloromethane to still give a crude product. A second column using a gradient of 10% (methanol with 2% ammonium hydroxide) to 50% (methanol with 2% ammonium hydroxide) gave 0.139 g (21%) pure N1-(4-{4-amino-1-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-methoxyphenyl))-1H-2-indolecarboxamide. N1-(4-{4-amino-1-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-methoxyphenyl))-1H-2-indolecarboxamide (0.139 g, 0.24 mmol) in warmed ethyl acetate was treated with a warmed solution of maleic acid (0.083 g, 0.719 mmol) in ethyl acetate. The precipitate formed was filtered under nitrogen to give 0.166 g of N1-(4-{4-amino-1-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-methoxyphenyl))-1H-2-indolecarboxamide di-maleate. 1H NMR (DMSO-d6, 400 MHz) δ 11.83 (s, 1H), 9.442 (s, 1H), 8.283 (s, 1H), 8.154-8.134 (d, 1H, J=8.12 Hz), 7.694-7.674 (d, 1H, J=8.04 Hz), 7.498-7.477 (d, 1H, J=8.20 Hz), 7.407-7.402 (m, 1H), 7.352-7.325 (m, 2H), 7.267-7.229 (m, 1H), 7.112-7.074 (m, 1H), 6.078 (s, 4H), 5.10-5.00 (m, 1H), 3.974 (s, 3H), 3.525 (m, 4H), 3.178 (m, 2H), 2.975 (m, 2H), 2.771 (s, 3H), 2.457 (s, 3H), 2.208 (m, 4H), 1.909 (m, 2H); HPLC Perkin Elmer Pecosphere C18, 3 μM, 33×4.6, 3.5 ml/min 100-100% 50 mM ammonium acetate to acetonitrile in 4.5 minutes, C36H44N6O3 (581.2), 95%. LCMS (Perkin Elmer, Pecosphere C18 column, 3 um particle size, 33×4.6 mm; 100% 50 mM ammonium Acetate in Water to 100% Acetonitrile over 5 min, 3.0 to 3.5 mil/min) Rt 2.67 min (100%).
Name
3-(4-amino-3-methoxyphenyl)-1-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.413 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.207 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1]C1C=CC(C2C3C(=NC=NC=3N)N(C3CCN(C4CCN(C)CC4)CC3)N=2)=CC=1OC.[NH:33]1[C:41]2[C:36](=[CH:37][CH:38]=[CH:39][CH:40]=2)[CH:35]=[C:34]1[C:42](Cl)=[O:43].[OH-].[Na+]>N1C=CC=CC=1.ClCCl>[NH:33]1[C:41]2[C:36](=[CH:37][CH:38]=[CH:39][CH:40]=2)[CH:35]=[C:34]1[C:42]([NH2:1])=[O:43] |f:2.3|

Inputs

Step One
Name
3-(4-amino-3-methoxyphenyl)-1-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Quantity
0.5 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)C1=NN(C2=NC=NC(=C21)N)C2CCN(CC2)C2CCN(CC2)C)OC
Name
Quantity
0.413 g
Type
reactant
Smiles
N1C(=CC2=CC=CC=C12)C(=O)Cl
Name
Quantity
8 mL
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
1 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.207 g
Type
reactant
Smiles
N1C(=CC2=CC=CC=C12)C(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
solution
Quantity
10 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
The reaction mixture stirred for 20 min at −5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The dry ice/acetone bath was removed
STIRRING
Type
STIRRING
Details
the reaction mixture stirred for 18 h under nitrogen atmosphere
Duration
18 h
STIRRING
Type
STIRRING
Details
was stirred for an additional 2 h
Duration
2 h
STIRRING
Type
STIRRING
Details
was stirred for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Organic solvent was removed under reduced pressure, and dichloromethane (25 mL)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The layers were partitioned
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with dichloromethane
WASH
Type
WASH
Details
The combined organic layers were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
N1C(=CC2=CC=CC=C12)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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